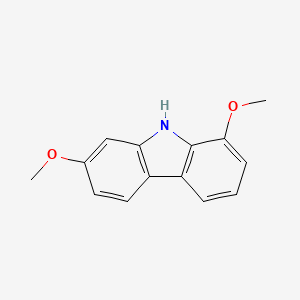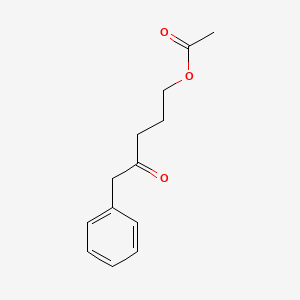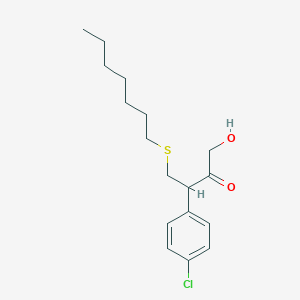
1,7-Dimethoxy-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Dimethoxy-9H-carbazole is an organic compound belonging to the class of carbazoles. Carbazoles are heterocyclic aromatic compounds that consist of a pyrrole ring fused on either side to a benzene ring. The presence of methoxy groups at the 1 and 7 positions of the carbazole structure imparts unique chemical and physical properties to this compound, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,7-Dimethoxy-9H-carbazole can be synthesized through various synthetic routes. One common method involves the reaction of 1,7-dimethoxy-2-nitrobenzene with hydrazine hydrate under reflux conditions to form 1,7-dimethoxy-2-aminobenzene. This intermediate is then subjected to cyclization using a suitable catalyst, such as palladium on carbon, to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,7-Dimethoxy-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced carbazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carbazole quinones.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of halogenated carbazole derivatives.
Applications De Recherche Scientifique
1,7-Dimethoxy-9H-carbazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Mécanisme D'action
The mechanism of action of 1,7-Dimethoxy-9H-carbazole involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular processes, contributing to its biological activities .
Comparaison Avec Des Composés Similaires
1,7-Dimethoxy-9H-carbazole can be compared with other similar compounds, such as:
1,6-Dimethoxy-9H-carbazole: Similar structure with methoxy groups at different positions, leading to variations in chemical reactivity and biological activity.
3,6-Dibromo-2,7-dimethoxy-9H-carbazole: Contains bromine substituents, which can significantly alter its electronic properties and applications.
Indolo[2,3-a]carbazoles: A subclass of carbazoles with a fused indole ring, known for their diverse biological properties and potential therapeutic applications.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
919090-35-0 |
|---|---|
Formule moléculaire |
C14H13NO2 |
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
1,7-dimethoxy-9H-carbazole |
InChI |
InChI=1S/C14H13NO2/c1-16-9-6-7-10-11-4-3-5-13(17-2)14(11)15-12(10)8-9/h3-8,15H,1-2H3 |
Clé InChI |
KNDFTAFNOQLRQQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C3=C(N2)C(=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2R)-5-Oxomorpholin-2-yl]phenyl methanesulfonate](/img/structure/B14198072.png)

![4-Chloro-2-[4-(4-methylpiperazin-1-yl)phenyl]quinazoline](/img/structure/B14198078.png)
![(1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2,2-trifluoroethanimidoyl chloride](/img/structure/B14198085.png)
![(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)methanol](/img/structure/B14198086.png)
![N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14198097.png)

![(1E)-3-(Furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-en-1-imine](/img/structure/B14198110.png)
![3-[4-(Methaneseleninyl)phenyl]propanoic acid](/img/structure/B14198115.png)

![2-[5-(6-Phenylhexane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14198133.png)
![2-[(4-chloro-6-oxo-1H-pyrimidin-5-yl)methyl]benzonitrile](/img/structure/B14198136.png)

![1-([1,1'-Biphenyl]-3-yl)-2-(pyridin-4-yl)ethane-1,2-dione](/img/structure/B14198150.png)
